molecular formula C15H30N3O3P B12785636 ethyl N-bis(cyclohexylamino)phosphorylcarbamate CAS No. 18639-04-8

ethyl N-bis(cyclohexylamino)phosphorylcarbamate

Cat. No.: B12785636
CAS No.: 18639-04-8
M. Wt: 331.39 g/mol
InChI Key: BECDVMQJHKTBSE-UHFFFAOYSA-N
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Description

Ethyl N-bis(cyclohexylamino)phosphorylcarbamate is a chemical compound with the molecular formula C15H30N3O3P and a molecular weight of 331.3908 . It is an achiral molecule, meaning it does not have stereoisomers. This compound is known for its unique structure, which includes a phosphoryl group bonded to a carbamate and two cyclohexylamino groups.

Preparation Methods

The synthesis of ethyl N-bis(cyclohexylamino)phosphorylcarbamate involves several steps. One common method includes the reaction of ethyl chloroformate with bis(cyclohexylamino)phosphoryl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Ethyl N-bis(cyclohexylamino)phosphorylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the cyclohexylamino groups. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while substitution reactions can produce various substituted carbamates .

Scientific Research Applications

Ethyl N-bis(cyclohexylamino)phosphorylcarbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoryl and carbamate derivatives.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl N-bis(cyclohexylamino)phosphorylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The cyclohexylamino groups may also interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Ethyl N-bis(cyclohexylamino)phosphorylcarbamate can be compared with other similar compounds, such as:

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

18639-04-8

Molecular Formula

C15H30N3O3P

Molecular Weight

331.39 g/mol

IUPAC Name

ethyl N-bis(cyclohexylamino)phosphorylcarbamate

InChI

InChI=1S/C15H30N3O3P/c1-2-21-15(19)18-22(20,16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h13-14H,2-12H2,1H3,(H3,16,17,18,19,20)

InChI Key

BECDVMQJHKTBSE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NP(=O)(NC1CCCCC1)NC2CCCCC2

Origin of Product

United States

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